Ganodermanontriol
Overview
Description
Ganodermanontriol is a lanostanoid triterpene isolated from Ganoderma lucidum . It has been found to suppress the growth of colon cancer cells through β-catenin signaling .
Synthesis Analysis
Ganodermanontriol is one of the important secondary metabolites acquired from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes and is a product of the mevalonate pathway . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .Molecular Structure Analysis
Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .Chemical Reactions Analysis
Ganodermanontriol has been found to induce anti-inflammatory activity in tert-butyl hydroperoxide (t-BHP)-damaged hepatic cells through the expression of HO-1 . It also exhibits hepatoprotective activity .Physical And Chemical Properties Analysis
Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .Scientific Research Applications
Anti-Tumor Research
- Field : Oncology
- Application Summary : Ganodermanontriol has been studied for its potential anti-tumor properties. It has been found to inhibit the growth of human colon carcinoma HT-29 cells .
- Methods : The compound was administered intraperitoneally at a dose of 1.5 mg/kg of body weight for 30 days in an animal model .
- Results : The administration of Ganodermanontriol suppressed tumor growth in mice by 30% .
Liver Protection Research
- Field : Hepatology
- Application Summary : Ganodermanontriol has been found to have hepatoprotective effects. It has been used in studies focusing on various liver diseases, including hepatocellular carcinoma, nonalcoholic liver disease, alcoholic liver disease, hepatitis B, inflammation, fibrosis, and toxicant-induced liver injury .
- Results : The results indicate that Ganodermanontriol has multiple hepatoprotective effects on various liver injuries .
Anti-Inflammatory Research
- Field : Immunology
- Application Summary : Ganodermanontriol has been reported to have anti-inflammatory properties. It has been found to induce HO-1 expression via the activation of Nrf-2 nuclear translocation .
- Results : The results suggest that Ganodermanontriol has potential anti-inflammatory effects .
Immune Regulation Research
- Field : Immunology
- Application Summary : Ganodermanontriol, like other triterpenoids from Ganoderma lucidum, has been suggested to have immune-regulating properties .
- Results : The results suggest that Ganodermanontriol may have potential immune-regulating effects .
Anti-Oxidation Research
- Field : Biochemistry
- Application Summary : Ganodermanontriol, along with other compounds from Ganoderma lucidum, has been studied for its potential anti-oxidative properties .
- Results : The results suggest that Ganodermanontriol may have potential anti-oxidative effects .
Anti-Viral Research
- Field : Virology
- Application Summary : Ganodermanontriol has been suggested as a potential inhibitor against Dengue virus NS2B-NS3 protease .
- Methods : An in silico analysis of twenty-two triterpenoids of Ganoderma lucidum was conducted, followed by an in vitro assay .
- Results : Ganodermanontriol was predicted to be a viral protease inhibitor by comparison to a reference inhibitor .
Anti-Hyperglycemic Research
- Field : Endocrinology
- Application Summary : Ganodermanontriol has been suggested to have anti-hyperglycemic effects. It could potentially be used in the treatment of diabetes .
- Results : The results suggest that Ganodermanontriol may have potential anti-hyperglycemic effects .
Anti-Hyperlipidemic Research
- Field : Cardiology
- Application Summary : Ganodermanontriol has been suggested to have anti-hyperlipidemic effects. It could potentially be used in the treatment of hyperlipidemia .
- Results : The results suggest that Ganodermanontriol may have potential anti-hyperlipidemic effects .
Anti-HIV Research
- Field : Virology
- Application Summary : Ganodermanontriol has been suggested to have anti-HIV properties. The hydroxyl groups on the C-3, C-24 and C-25 positions of the lanostane triterpenes compound were the necessary active groups for the anti-HIV-1 virus .
- Results : The results suggest that Ganodermanontriol may have potential anti-HIV-1 activity .
Neuroprotective Research
- Field : Neurology
- Application Summary : Ganodermanontriol has been suggested to have neuroprotective properties .
- Results : The results suggest that Ganodermanontriol may have potential neuroprotective effects .
Antifungal Research
- Field : Mycology
- Application Summary : Ganodermanontriol has been suggested to have antifungal properties .
- Results : The results suggest that Ganodermanontriol may have potential antifungal effects .
Antibacterial Research
- Field : Microbiology
- Application Summary : Ganodermanontriol has been suggested to have antibacterial properties .
- Results : The results suggest that Ganodermanontriol may have potential antibacterial effects .
Nanotechnology Research
- Field : Nanotechnology
- Application Summary : Innovative technologies such as nanotechnology have been applied to existing compounds and properties of Ganoderma species, including Ganodermanontriol .
- Results : The results suggest that nanotechnology could potentially enhance the beneficial properties of Ganodermanontriol .
Antiviral Research Against Dengue Virus
Safety And Hazards
Future Directions
Ganodermanontriol has been found to inhibit DENV-NS3pro based on in vitro studies, suggesting it could act as a drug against the DENV virus with further studies . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .
properties
IUPAC Name |
(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASALCUNLBTNAA-VIKWRQSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Ganodermanontriol | |
CAS RN |
106518-63-2 | |
Record name | Ganodermanontriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.